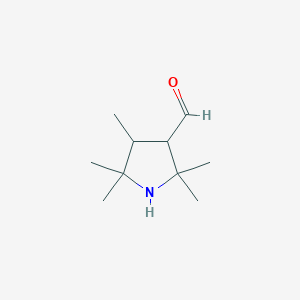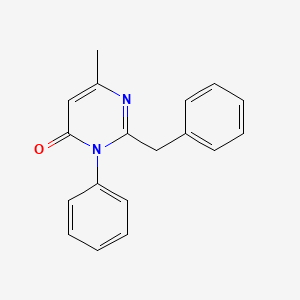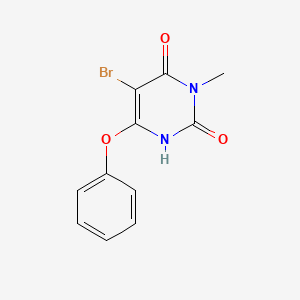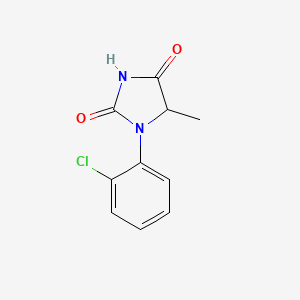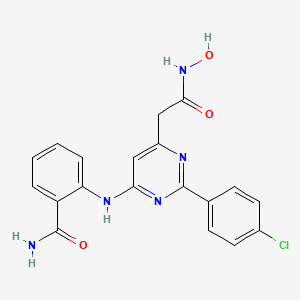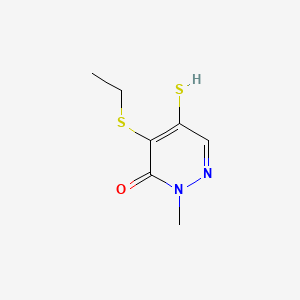
4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both mercapto and ethylthio groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3(2H)-pyridazinone with ethylthiol and a suitable mercapto reagent under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The ethylthio group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives.
Aplicaciones Científicas De Investigación
4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone
- 4-(Ethylthio)-5-mercapto-2-ethyl-3(2H)-pyridazinone
- 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyrimidinone
Uniqueness
4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone is unique due to the presence of both ethylthio and mercapto groups, which provide it with distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
72039-20-4 |
|---|---|
Fórmula molecular |
C7H10N2OS2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
4-ethylsulfanyl-2-methyl-5-sulfanylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2OS2/c1-3-12-6-5(11)4-8-9(2)7(6)10/h4,11H,3H2,1-2H3 |
Clave InChI |
BAFJJQOVSYLDOO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=NN(C1=O)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
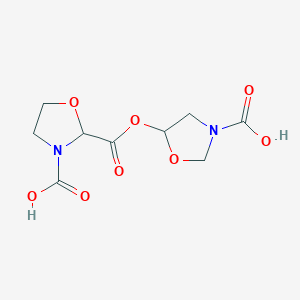
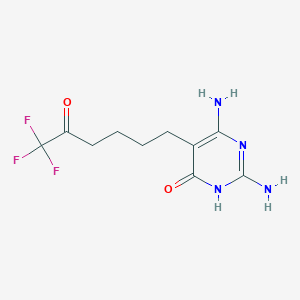
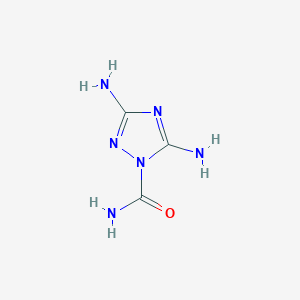
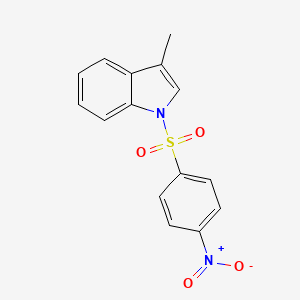
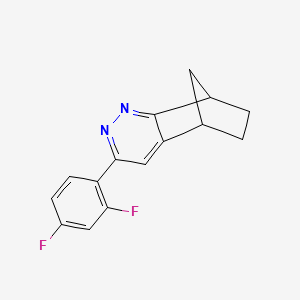
![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
